molecular formula C18H14N4O3 B2986707 (3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone CAS No. 1428379-87-6

(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone

Cat. No. B2986707
CAS RN: 1428379-87-6
M. Wt: 334.335
InChI Key: GNBJHPKFTYMPHK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a furan ring, an oxadiazole ring, an azetidine ring, and an indole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures and functional groups. The presence of these groups can greatly influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the furan ring might undergo electrophilic substitution, while the azetidine ring might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its size, shape, and the functional groups it contains would all play a role. For example, the presence of the furan and indole rings might make the compound aromatic and potentially planar .

Scientific Research Applications

Photochemical Properties and Reactions

  • Photochemistry of Heterocyclic Compounds : The study by Tsuge, Oe, and Tashiro (1973) examines the photochemical reactions of 1,3,4-oxadiazoles with furan, revealing insights into the formation of cycloadducts like tetrahydrofuro[2·3-b]azetidino[2·1-b]-1,3,4-oxadiazole under irradiation in benzene solution, which may be relevant to the compound (Tsuge et al., 1973).

Synthesis and Biological Activities

  • Fluorinated Heterocyclic Compounds : Buscemi et al. (2001) describe a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, providing a potential synthetic pathway for related oxadiazole compounds (Buscemi et al., 2001).
  • Therapeutic Potential of Oxadiazole or Furadiazole Containing Compounds : Siwach and Verma (2020) explore the broad range of chemical and biological properties of 1,3,4-oxadiazoles, including various biological activities like antibacterial, antiviral, and anticancer effects. This might suggest potential therapeutic applications for the compound (Siwach & Verma, 2020).

Pharmacological and Chemical Synthesis Applications

  • Design and Synthesis for Antibacterial, Antifungal, and Anti-tubercular Agents : Akhaja and Raval (2012) focus on the synthesis of derivatives involving furan-2-yl and indolin-2-one for potential use in treating bacterial, fungal, and tubercular infections, which could be relevant for the synthesis and application of the compound (Akhaja & Raval, 2012).
  • Microwave Assisted Synthesis of Pyrazoline Derivatives : Ravula et al. (2016) discuss the synthesis of derivatives involving furan-2-yl using microwave irradiation methods, which might offer insights into efficient synthesis methods for similar compounds (Ravula et al., 2016).

Nitric Oxide Release and Polymer Conjugates

  • Nitric Oxide-releasing Polymeric Furoxan Conjugates : The study by Wang et al. (2015) examines polymeric furoxan conjugates that release nitric oxide, suggesting a potential application in medical treatments and drug delivery systems (Wang et al., 2015).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s hard to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended application. If it shows promise as a drug, for example, future research might focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-18(14-8-11-4-1-2-5-13(11)19-14)22-9-12(10-22)17-20-16(21-25-17)15-6-3-7-24-15/h1-8,12,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBJHPKFTYMPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)C4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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